1-(1,3-Benzodioxol-5-ylcarbonyl)-4-mesitylpiperazine 1-(1,3-Benzodioxol-5-ylcarbonyl)-4-mesitylpiperazine
Brand Name: Vulcanchem
CAS No.: 886137-80-0
VCID: VC0350472
InChI: InChI=1S/C21H24N2O3/c1-14-10-15(2)20(16(3)11-14)22-6-8-23(9-7-22)21(24)17-4-5-18-19(12-17)26-13-25-18/h4-5,10-12H,6-9,13H2,1-3H3
SMILES: CC1=CC(=C(C(=C1)C)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)C
Molecular Formula: C21H24N2O3
Molecular Weight: 352.4g/mol

1-(1,3-Benzodioxol-5-ylcarbonyl)-4-mesitylpiperazine

CAS No.: 886137-80-0

Main Products

VCID: VC0350472

Molecular Formula: C21H24N2O3

Molecular Weight: 352.4g/mol

1-(1,3-Benzodioxol-5-ylcarbonyl)-4-mesitylpiperazine - 886137-80-0

CAS No. 886137-80-0
Product Name 1-(1,3-Benzodioxol-5-ylcarbonyl)-4-mesitylpiperazine
Molecular Formula C21H24N2O3
Molecular Weight 352.4g/mol
IUPAC Name 1,3-benzodioxol-5-yl-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]methanone
Standard InChI InChI=1S/C21H24N2O3/c1-14-10-15(2)20(16(3)11-14)22-6-8-23(9-7-22)21(24)17-4-5-18-19(12-17)26-13-25-18/h4-5,10-12H,6-9,13H2,1-3H3
Standard InChIKey LTMKVIDULPCXDY-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1)C)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)C
Canonical SMILES CC1=CC(=C(C(=C1)C)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)C
PubChem Compound 19132651
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator